K-252a, Nocardiopsis sp.

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

K-252A est un alcaloïde indolocarbazole naturel initialement isolé du champignon du sol Nocardiopsis sp. C'est un puissant inhibiteur de diverses protéines kinases, notamment la protéine kinase A, la protéine kinase C et la phosphorylase kinase. K-252A est connu pour sa capacité à inhiber l'activation de Trk induite par le facteur de croissance nerveuse et a été largement étudié pour ses propriétés neuroprotectrices et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

K-252A peut être synthétisé à partir de son précurseur K-252B. Le K-252A insoluble dans l'eau, présent dans la masse cellulaire, est converti en sel de sodium de K-252B soluble dans l'eau dans une solution alcaline. Le K-252B obtenu est ensuite méthylé avec du sulfate de diméthyle en présence de carbonate de potassium dans le diméthylacétamide .

Méthodes de production industrielle

La production industrielle de K-252A implique des procédés de fermentation utilisant Nocardiopsis sp. Le bouillon de fermentation est traité pour extraire le K-252B, qui est ensuite converti en K-252A par méthylation. Cette méthode a été utilisée pour produire des quantités significatives de K-252A pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

K-252A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour inhiber les protéines kinases par compétition avec le site de liaison à l'ATP, qui implique des réactions de phosphorylation et de déphosphorylation .

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant K-252A comprennent le sulfate de diméthyle pour la méthylation, le carbonate de potassium comme base et le diméthylacétamide comme solvant. Les réactions sont généralement effectuées en milieu alcalin .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant K-252A comprennent ses dérivés méthylés et les protéines phosphorylées. Ces produits sont essentiels pour étudier les effets inhibiteurs du composé sur les protéines kinases .

Applications de la recherche scientifique

K-252A a une large gamme d'applications de recherche scientifique :

Chimie : K-252A est utilisé comme outil pour étudier l'inhibition des protéines kinases et les voies de transduction du signal.

Biologie : Il est utilisé dans la recherche sur la signalisation du facteur de croissance nerveuse et la neuroprotection.

Médecine : K-252A a des applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives et du cancer en raison de sa capacité à induire l'apoptose et l'arrêt du cycle cellulaire.

Industrie : Le composé est utilisé dans le développement d'inhibiteurs de kinases pour des applications pharmaceutiques

Mécanisme d'action

K-252A exerce ses effets en inhibant diverses protéines kinases par compétition avec le site de liaison à l'ATP. Il inhibe l'activation de Trk induite par le facteur de croissance nerveuse, conduisant à l'inhibition de la signalisation en aval. K-252A induit également l'apoptose et l'arrêt du cycle cellulaire en inhibant cdc25 et cdc2 .

Applications De Recherche Scientifique

Biochemical Properties

K-252a is classified as a staurosporine analog, known for its ability to inhibit multiple protein kinases. It acts primarily as a reversible, cell-permeable, ATP-competitive inhibitor. Its inhibitory profile includes:

- Phosphorylase Kinase : IC50 = 1.7 nM

- Protein Kinase A : IC50 = 140 nM

- Protein Kinase C : IC50 = 470 nM

- Trk Activation : IC50 = 3 nM (inhibits nerve growth factor-induced activation) .

These properties make K-252a a valuable tool in studying kinase signaling pathways and their roles in cellular processes.

Therapeutic Applications

The potential therapeutic applications of K-252a are broad-ranging:

Cancer Research

K-252a's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapies. Its selective inhibition of kinases involved in tumor growth and survival pathways suggests that it could be developed into an anticancer drug .

Neurological Disorders

Given its role in inhibiting NGF signaling, K-252a may have applications in treating neurodegenerative diseases where NGF signaling is dysregulated. Its selective action on neurotrophic factors presents opportunities for developing targeted therapies .

Inflammation and Autoimmune Diseases

K-252a has shown promise in preclinical models for conditions like psoriasis, where it acts as a high-affinity blocker of NGF receptors, potentially reducing inflammation and promoting skin health .

Case Studies

Several studies have highlighted the efficacy of K-252a in various experimental settings:

Mécanisme D'action

K-252A exerts its effects by inhibiting various protein kinases through competition with the ATP binding site. It inhibits nerve growth factor-induced Trk activation, leading to downstream signaling inhibition. K-252A also induces apoptosis and cell cycle arrest by inhibiting cdc25 and cdc2 .

Comparaison Avec Des Composés Similaires

K-252A appartient à la famille des indolocarbazoles, qui comprend des composés comme la staurosporine et la rebeccamycine. Ces composés partagent des caractéristiques structurales et des mécanismes d'action similaires, mais diffèrent par leurs activités biologiques spécifiques et leurs potentiels thérapeutiques. La staurosporine est un inhibiteur de protéines kinases bien connu, tandis que la rebeccamycine agit comme un agent de dommages à l'ADN. K-252A est unique en raison de ses puissantes propriétés neuroprotectrices et anticancéreuses .

Liste des composés similaires

- Staurosporine

- Rebeccamycine

- UCN-01

- CGP 41251

- CEP-751

- NB-506

- NSC655649

Propriétés

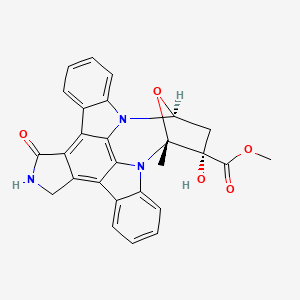

Formule moléculaire |

C27H21N3O5 |

|---|---|

Poids moléculaire |

467.5 g/mol |

Nom IUPAC |

methyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m0/s1 |

Clé InChI |

KOZFSFOOLUUIGY-IYYJOCMQSA-N |

SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

SMILES isomérique |

C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

SMILES canonique |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Pictogrammes |

Irritant |

Synonymes |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.